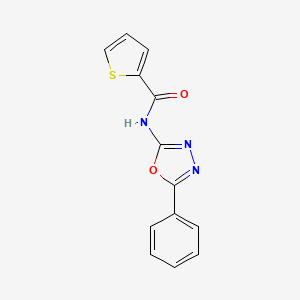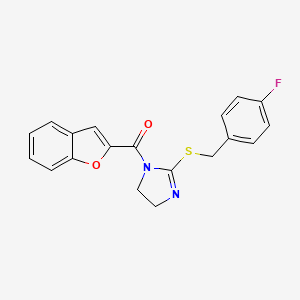
N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” is a compound that has been studied in the context of its photophysical properties, particularly in relation to iridium complexes . It’s part of the oxadiazole family, which are compounds containing an oxadiazole ring .
Molecular Structure Analysis
In a related compound, the C—O and C=N bond lengths in the oxadiazole ring are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .Wissenschaftliche Forschungsanwendungen
Agricultural Biological Activities
N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: derivatives have shown promise in agriculture, particularly as potential chemical pesticides. They exhibit a broad spectrum of biological activities, including moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . These compounds could serve as alternatives to traditional pesticides, offering efficient and low-risk solutions to combat plant diseases.
Antibacterial Agents for Crop Protection
Some derivatives of this compound have demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes rice bacterial leaf blight . With EC50 values superior to existing treatments, these derivatives could be developed into novel antibacterial agents to protect crops from bacterial diseases, thereby ensuring food security.
Antifungal Applications
The antifungal activities of these compounds have been evaluated against various fungi, such as Colletotrichum orbiculare , Botrytis cinerea , and Rhizoctonia solani . Their potential as fungicides could be significant, especially at dosages comparable to commercial fungicides like propiconazole.
Medicinal Chemistry
In medicinal chemistry, the oxadiazole moiety is recognized for its potential in various therapeutic applications. It serves as a pharmacophore or a flat, aromatic linker in drug design, contributing to the development of compounds with anticancer, vasodilator, anticonvulsant, and antidiabetic properties .
Oral Bioavailability
The in silico analysis of 1,3,4-oxadiazole derivatives, which share a similar core structure with the compound , suggests that these compounds comply with Lipinski’s rules of five. This indicates a positive oral bioavailability, making them suitable candidates for oral drug formulations .
Photophysical Properties in Iridium Complexes
The compound has been used to understand the photophysical properties of iridium complexes. Novel POXD-based iridium (III) complexes with different cyclometalated ligands have shown significant performance differences, indicating the potential for development in optoelectronic applications .
Zukünftige Richtungen
The future directions for the study of “N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide” and related compounds could involve further investigation of their photophysical properties and potential applications. For instance, the design of new iridium complexes based on similar compounds has been suggested, with the aim of enhancing hole and electron injection abilities and improving charge balance .
Wirkmechanismus
Target of Action
Similar oxadiazole compounds have been reported to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that oxadiazole derivatives can interact non-covalently with their targets, blocking entry into enzyme gorges and catalytic sites .
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .
Pharmacokinetics
Similar compounds have shown good oral bioavailability .
Result of Action
Similar compounds have demonstrated significant performance differences in various applications .
Action Environment
It’s known that the performance of similar compounds can be optimized by understanding the physical nature behind experimental phenomena .
Eigenschaften
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-11(10-7-4-8-19-10)14-13-16-15-12(18-13)9-5-2-1-3-6-9/h1-8H,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVULDAHBQKOGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2991020.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2991022.png)



![N-(3-Methyl-1,2-oxazol-5-yl)-2-[methyl(prop-2-ynyl)amino]acetamide](/img/structure/B2991029.png)
![N-(2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2991031.png)
![(2E)-2-cyano-2-hydroxyimino-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991033.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2991035.png)
![2-Chloro-1-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2991036.png)
![6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2991038.png)
![Ethyl hexahydrospiro[cyclopentane-1,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2991040.png)